(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol
Overview
Description
(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol is a useful research compound. Its molecular formula is C14H20OS and its molecular weight is 236.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :
- A study on the crystal structure of a related compound, (1R,3R)-2[(2R,4R,5R)-3-(p-chlorophenylsulfonyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-yl]-5-{2-(1R,2S)-[(2R,4R,5R)-3-(p-chlorophenylsulfonyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-yl]-1-hydroxycyclopentyl}-1-cyclopentanone, was reported by Hirschler et al. (1994). This research contributes to understanding the structural aspects of compounds with similar molecular frameworks (Hirschler, Berger, & Bolte, 1994).
Synthesis and Structural Characterization :
- Slyvka et al. (2022) explored the synthesis and structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, a compound with structural similarities to (1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol. This research sheds light on the synthesis pathways and crystallographic properties of related compounds (Slyvka, Goreshnik, Fedko, & Mys’kiv, 2022).
Chemical Reactions and Applications :
- Research by Wang et al. (2021) on cis-2-Methyl-4-propyl-1,3-oxathiane, a compound related to this compound, discusses its identification in wine and the impact of chirality on aroma molecules. This study is significant for understanding the chemical behavior and applications of similar compounds in food chemistry (Wang, Capone, Roland, & Jeffery, 2021).
Drug Design and Synthesis :
- Ballatore et al. (2014) investigated the use of cyclopentane-1,2-dione as a potential bio-isostere for carboxylic acid functional groups in drug design, providing insights into the synthesis and application of cyclopentane derivatives, which are structurally related to this compound (Ballatore, Gay, Huang, Robinson, James, Trojanowski, Lee, Brunden, & Smith, 2014).
Properties
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylphenyl)sulfanylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOEYQWPBRVAV-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S[C@@H]2CCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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